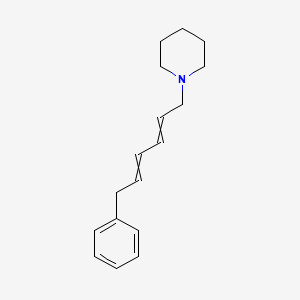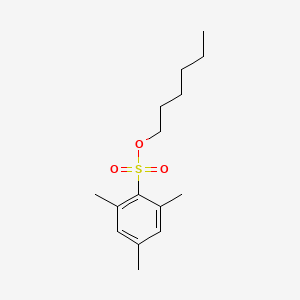![molecular formula C7H11N3OS B14428714 N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine CAS No. 81410-91-5](/img/structure/B14428714.png)
N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine is a heterocyclic compound that features a fused imidazo-thiazole ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of 2-aminothiazoles with γ-bromodipnones under mild heating conditions in benzene for 2-4 hours . The product is often isolated in the form of hydrobromides .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce more saturated imidazo-thiazole derivatives.
Aplicaciones Científicas De Investigación
N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, with moderate activity against kidney cancer cells.
Biological Studies: The compound has been studied for its interactions with bovine serum albumin and calf thymus deoxyribonucleic acid, indicating its potential use in drug delivery systems.
Industrial Applications: Its unique structure makes it a candidate for use as a catalyst in asymmetric synthesis.
Mecanismo De Acción
The mechanism by which N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine exerts its effects involves binding to specific molecular targets. For instance, its anticancer activity is thought to be due to its ability to interfere with cellular processes in cancer cells, leading to cell death . The compound’s interactions with proteins and DNA suggest that it may disrupt essential biological pathways, contributing to its antimicrobial and anti-inflammatory effects .
Comparación Con Compuestos Similares
N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine can be compared to other imidazo-thiazole derivatives:
Levamisolum: A well-known anthelmintic with a similar imidazo-thiazole structure.
5,6-Dihydroimidazo[2,1-b][1,3]thiazoles: These compounds exhibit high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
81410-91-5 |
|---|---|
Fórmula molecular |
C7H11N3OS |
Peso molecular |
185.25 g/mol |
Nombre IUPAC |
N-(2,2-dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H11N3OS/c1-7(2)5(9-11)10-4-3-8-6(10)12-7/h11H,3-4H2,1-2H3 |
Clave InChI |
UEMZPWGQBPNFPS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=NO)N2CCN=C2S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Hydroxyethoxy)phenyl]-1-oxopropan-2-yl nitrate](/img/structure/B14428641.png)
![3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide](/img/structure/B14428644.png)
![3-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14428647.png)




![2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14428679.png)
![Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl-](/img/structure/B14428683.png)

![Butyl {3-[(oxiran-2-yl)methoxy]phenyl}carbamate](/img/structure/B14428686.png)



